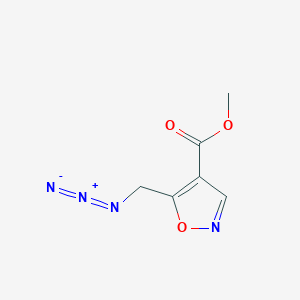

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate

Descripción general

Descripción

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is a compound that belongs to the class of azido compounds, which are known for their high reactivity due to the presence of the azide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable oxazole derivative with an azidomethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition.

Reduction Reactions: Hydrogen gas and palladium on carbon are typical reagents for reduction.

Major Products Formed

Substitution Reactions: Various substituted oxazole derivatives.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Aminomethyl oxazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is in pharmaceutical analysis . It serves as a critical reagent for detecting and quantifying azido impurities in sartan drugs, which are widely prescribed for hypertension. The presence of azido impurities is concerning due to their potential mutagenic effects that can lead to DNA alterations and increased cancer risk.

Methodology

The detection method typically involves:

- Sample Preparation : Dissolving losartan (a common sartan drug) in a water-acetonitrile diluent.

- Analysis : Utilizing a sensitive LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) technique to analyze the prepared samples.

Results from studies indicate that this method successfully detects multiple azido impurities with high sensitivity, ensuring robust and reliable outcomes for pharmaceutical quality control.

Synthetic Organic Chemistry

This compound is also utilized as a building block in synthetic organic chemistry. Its unique structure allows for various reactions, including:

- Click Chemistry : The azide group can undergo cycloaddition reactions to form stable triazole linkages, making it valuable in drug discovery and materials science.

- Synthesis of Heterocycles : It can be used to synthesize other complex organic molecules, contributing to the development of new pharmaceuticals.

While specific biological activities of this compound have not been extensively documented beyond its use in impurity detection, compounds containing oxazole rings are often associated with various pharmacological properties. For example, oxazole derivatives are known for their antibacterial and antifungal activities. Further research is needed to explore the direct biological effects of this compound.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds within the oxazole family. The following table summarizes key structural features and applications of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-methyl-1,3-oxazole-4-carboxylate | Methyl group at position 5 | Different ring structure (1,3 vs. 1,2) |

| Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate | Azidomethyl group at position 2 | Variance in azide position |

| Methyl 5-methyl-1,2-oxazole-4-carboxylate | Methyl group at position 5 | Lacks azido functionality |

The distinct arrangement of functional groups in this compound enhances its application potential in detecting hazardous impurities in pharmaceuticals and engaging in click chemistry reactions.

Mecanismo De Acción

The mechanism of action of Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate involves its high reactivity due to the azide group. The azide group can interact with various molecular targets, leading to the formation of new chemical bonds. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-(bromomethyl)-1,2-oxazole-4-carboxylate

- Methyl 5-(chloromethyl)-1,2-oxazole-4-carboxylate

- Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate

Uniqueness

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring selective and efficient chemical transformations .

Actividad Biológica

Methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate is a chemical compound classified as a derivative of oxazole. Its molecular formula is C₆H₆N₄O₃, and it features a five-membered heterocyclic ring with one nitrogen and one oxygen atom. This compound has gained attention primarily for its applications in synthetic organic chemistry and pharmaceutical contexts, particularly in detecting azido impurities in sartan drugs used for hypertension treatment. These impurities raise concerns due to their potential mutagenic effects, which can lead to DNA alterations and increased cancer risk .

Chemical Structure and Properties

The compound's structure includes:

- Methyl group at the 4th position of the oxazole ring.

- Azidomethyl group (–CH₂N₃) at the 5th position.

- Carboxylate ester (–COOCH₃) at the 4th position.

This unique arrangement of functional groups contributes to its reactivity and potential biological activities.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, compounds containing oxazole rings are often associated with various pharmacological properties. For instance, oxazole derivatives are known for their antibacterial and antifungal activities. The biological activity of this specific compound has been explored mainly in the context of its use as a reagent for detecting azido impurities rather than direct biological interactions .

Applications in Drug Discovery

This compound is particularly notable for its role in:

- Detection of Azido Impurities : It serves as a reagent in pharmaceutical applications to identify potentially harmful azido compounds in medications.

- Click Chemistry : The compound can form stable triazole linkages through click chemistry, making it an attractive candidate for studying molecular interactions in drug discovery and materials science .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-methyl-1,3-oxazole-4-carboxylate | Contains a methyl group at position 5 | Different ring structure (1,3 vs. 1,2) |

| Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate | Azidomethyl group at position 2 | Variance in azide position |

| Methyl 5-methyl-1,2-oxazole-4-carboxylate | Methyl group at position 5 | Lacks azido functionality |

This comparison highlights the uniqueness of this compound due to its specific functional groups and applications .

Propiedades

IUPAC Name |

methyl 5-(azidomethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-12-6(11)4-2-9-13-5(4)3-8-10-7/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVJZTPKCYLMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.